

benchmarking 2-tert-butyl-1H-indol-5-amine against known kinase inhibitors

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Compound of Interest

Compound Name: 2-tert-butyl-1H-indol-5-amine

Cat. No.: B065302

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Comparative Analysis of a Novel Indole-Based Kinase Inhibitor

For correspondence:--INVALID-LINK--

Disclaimer: The compound **2-tert-butyl-1H-indol-5-amine** is a known chemical intermediate and, based on available scientific literature, is not characterized as an active kinase inhibitor. This guide is a hypothetical benchmark using a novel, theoretical derivative, designated as Compound X, against established kinase inhibitors to illustrate a standard comparative analysis framework for drug discovery professionals. All experimental data for Compound X presented herein is hypothetical and for demonstrative purposes only.

Introduction

The search for selective and potent kinase inhibitors is a cornerstone of modern oncology drug discovery. Kinases, being central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors.

This guide provides a comparative performance benchmark of a novel investigational compound, Compound X (2-tert-butyl-5-(4-(pyridin-4-yl)pyrimidin-2-ylamino)-1H-indole), against three well-characterized, FDA-approved kinase inhibitors: Imatinib, Erlotinib, and Sorafenib.

These inhibitors have been selected to represent a range of targets and inhibition profiles, providing a robust context for evaluating our hypothetical compound.

- Imatinib: A selective inhibitor of Bcr-Abl, c-KIT, and PDGFR tyrosine kinases.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Erlotinib: A potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[\[4\]](#)
- Sorafenib: A multi-kinase inhibitor targeting RAF kinases (C-RAF, B-RAF) and receptor tyrosine kinases such as VEGFR and PDGFR.[\[5\]](#)[\[6\]](#)

The following sections detail the inhibitory activity, selectivity, and cellular effects of Compound X in comparison to these benchmarks, supported by detailed experimental protocols and pathway diagrams.

Kinase Inhibition Profile: Comparative IC₅₀ Data

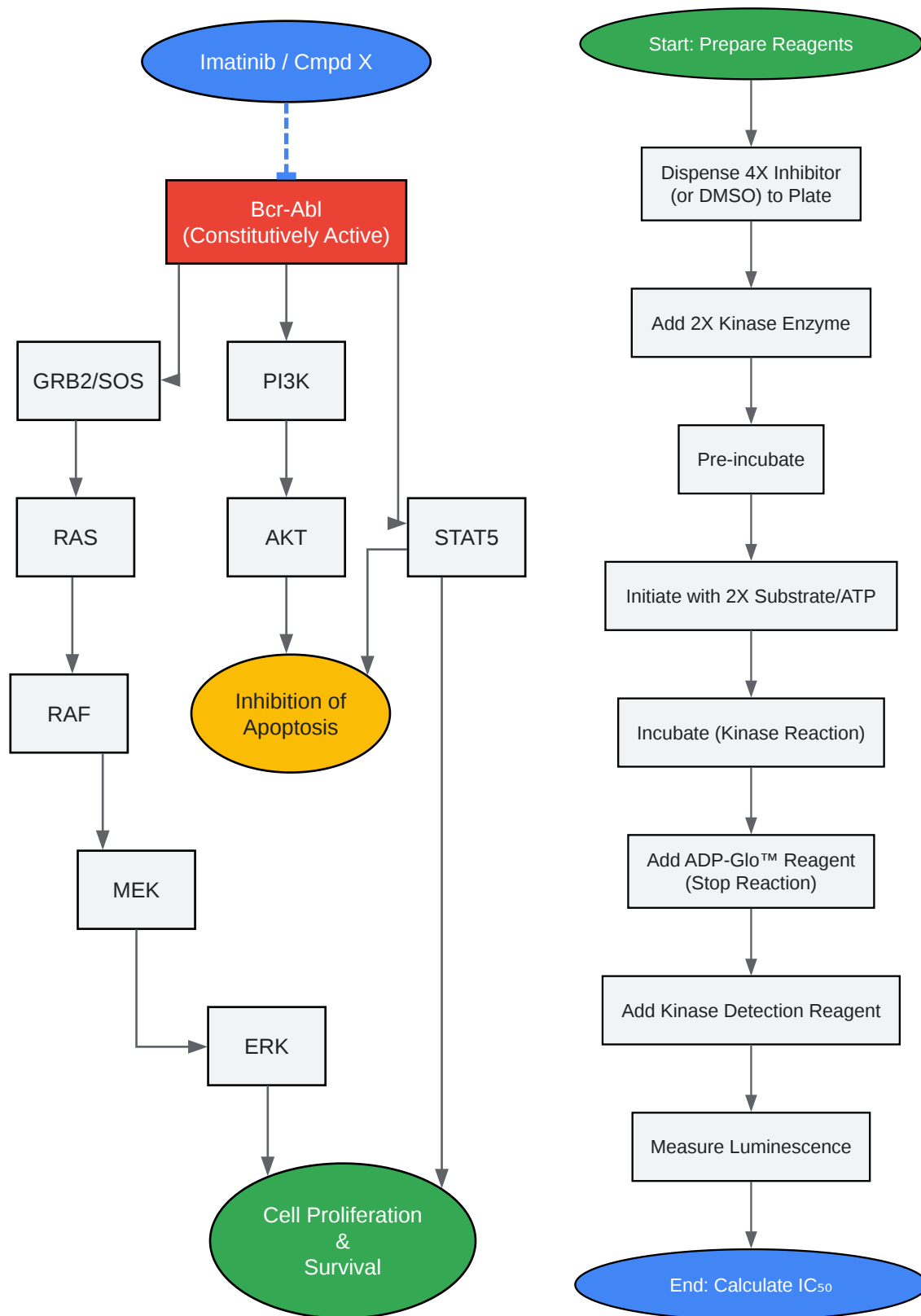
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following table summarizes the IC₅₀ values of Compound X (hypothetical data) and the benchmark inhibitors against a panel of clinically relevant kinases. All data is derived from cell-free biochemical assays.

Kinase Target	Compound X (Hypothetical)	Imatinib	Erlotinib	Sorafenib
Bcr-Abl	25 nM	~100 - 600 nM [1] [3]	>10,000 nM	>10,000 nM
c-KIT	350 nM	~100 nM [1] [3]	>10,000 nM	68 nM [5] [6]
PDGFRβ	450 nM	~100 nM [1] [2] [3]	>10,000 nM	57 nM [5] [6]
EGFR	>10,000 nM	>10,000 nM	2 nM [4]	>10,000 nM
VEGFR-2	8,500 nM	>10,000 nM	>10,000 nM	90 nM [5] [6]
B-RAF	>10,000 nM	>10,000 nM	>10,000 nM	22 nM [5] [6]
c-RAF (RAF-1)	>10,000 nM	>10,000 nM	>10,000 nM	6 nM [5] [6]

Table 1: Comparative in vitro kinase inhibition (IC_{50} values). Data for benchmark inhibitors are sourced from publicly available literature. Data for Compound X is hypothetical.

Signaling Pathway Analysis

To visualize the mechanism of action, the primary signaling pathways targeted by the benchmark inhibitors are illustrated below. Compound X is hypothesized to primarily target the Bcr-Abl signaling cascade, similar to Imatinib.



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